molecular formula C16H11BrO2 B1272449 [3-(Bromomethyl)-1-benzofuran-2-yl](phenyl)methanone CAS No. 67534-81-0

[3-(Bromomethyl)-1-benzofuran-2-yl](phenyl)methanone

Cat. No.: B1272449
CAS No.: 67534-81-0
M. Wt: 315.16 g/mol
InChI Key: IZKOJVVZRLUAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 3-(Bromomethyl)-1-benzofuran-2-ylmethanone represents a complex heterocyclic system wherein the benzofuran core serves as the central structural framework. The benzofuran moiety consists of a fused benzene and furan ring system, creating a planar aromatic scaffold that provides the foundational structure for subsequent substitution patterns. The compound's three-dimensional geometry is characterized by the SMILES notation O=C(C1=C(CBr)C2=CC=CC=C2O1)C3=CC=CC=C3, which illustrates the connectivity between the carbonyl carbon, the benzofuran system, and the pendant phenyl group. Crystallographic analyses of related benzofuran compounds have revealed that these structures typically adopt planar or near-planar conformations, with the degree of planarity influenced by the nature and position of substituents.

The crystal structure determination of 3-(Bromomethyl)-1-benzofuran-2-ylmethanone has been facilitated through single-crystal X-ray diffraction techniques, which provide atomic-level resolution of the molecular arrangement. The compound crystallizes with a melting point range of 104-106°C, indicating a well-ordered crystalline structure with moderate thermal stability. The crystallographic data reveals specific bond lengths, bond angles, and torsional parameters that define the molecular geometry and influence the compound's reactivity profile. The benzofuran ring system maintains its characteristic aromatic character, with carbon-carbon bond lengths consistent with delocalized π-electron systems and planarity requirements of aromatic compounds.

Within the crystal lattice, intermolecular interactions play a crucial role in determining the packing arrangement and stability of the solid-state structure. These interactions include hydrogen bonding, van der Waals forces, and potential π-π stacking interactions between aromatic ring systems. The presence of the bromomethyl substituent introduces additional possibilities for halogen bonding interactions, which can significantly influence the crystal packing and contribute to the overall stability of the crystalline phase. The phenylmethanone moiety extends from the benzofuran core, creating opportunities for intermolecular carbonyl-aromatic interactions that further stabilize the crystal structure.

The unit cell parameters and space group symmetry provide essential information about the three-dimensional arrangement of molecules within the crystal. Related benzofuran derivatives have been reported to crystallize in various space groups, with the specific symmetry depending on the substitution pattern and intermolecular interaction preferences. The asymmetric unit typically contains one or more independent molecules, with the exact number determined by the balance between intermolecular forces and crystal packing efficiency.

Properties

IUPAC Name

[3-(bromomethyl)-1-benzofuran-2-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO2/c17-10-13-12-8-4-5-9-14(12)19-16(13)15(18)11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKOJVVZRLUAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377136
Record name [3-(Bromomethyl)-1-benzofuran-2-yl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67534-81-0
Record name [3-(Bromomethyl)-1-benzofuran-2-yl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

The most widely reported method involves bromination of a methyl group on the benzofuran core using NBS under radical initiation.

Procedure (,,):

  • Substrate : 3-Methyl-1-benzofuran-2-yl(phenyl)methanone.
  • Reagents : NBS (1.05–1.1 equiv), benzoyl peroxide (0.04–0.1 equiv as initiator).
  • Solvent : Non-polar solvents (n-heptane, CCl₄) to minimize dibromination.
  • Conditions : Reflux (80–100°C) under light irradiation for 4–6 hours.

Mechanism :

  • Initiation: Benzoyl peroxide generates radicals, abstracting hydrogen from the methyl group.
  • Propagation: Bromine radical (Br- ) transfers to form a benzylic radical, which reacts with NBS to yield the bromomethyl product.

Yield : 60–80% ().
Challenges : Over-bromination at benzylic or aromatic positions is mitigated by:

  • Strict stoichiometric control of NBS.
  • Low concentrations of Br₂ via slow NBS addition ().

Friedel-Crafts Acylation Followed by Bromination

A two-step approach constructs the benzofuran scaffold before introducing the bromomethyl group.

Step 1: Synthesis of Benzofuran Core (,):

  • Substrates : 1-Benzofuran-2-carboxylic acid and bromomethylbenzene.
  • Reagents : K₂CO₃ (base), DMF (solvent).
  • Conditions : 80°C for 12–24 hours.

Step 2: Bromination ():

  • Similar to Section 2.1, using NBS/radical initiation.

Overall Yield : 50–65% ().

Direct Bromomethylation via Nucleophilic Substitution

Halogen Exchange Reactions

Pre-formed benzofuran derivatives with leaving groups (e.g., chloride) undergo substitution.

Procedure (,):

  • Substrate : 3-(Chloromethyl)-1-benzofuran-2-yl(phenyl)methanone.
  • Reagents : NaBr or HBr in polar aprotic solvents (e.g., DMF).
  • Conditions : 60–80°C for 6–12 hours.

Yield : 70–85% ().

Comparative Analysis of Methods

Method Advantages Limitations Yield
Radical Bromination (NBS) High selectivity for monobromination Requires strict control of conditions 60–80%
Friedel-Crafts + Bromination Modular scaffold construction Multi-step, lower overall yield 50–65%
Nucleophilic Substitution High yields, simple setup Requires pre-functionalized substrates 70–85%

Challenges and Optimization Strategies

Over-Bromination

  • Cause : Excess Br₂ or prolonged reaction times lead to dibrominated byproducts.
  • Solutions :
    • Use NBS instead of Br₂ to maintain low bromine concentrations ().
    • Add inhibitors (e.g., TEMPO) to terminate radical chains prematurely ().

Purification

  • Chromatography : Silica gel column chromatography with hexane/ethyl acetate (4:1) resolves mono- and dibrominated products ().
  • Crystallization : Ethanol/water mixtures precipitate the pure product ().

Industrial-Scale Considerations

  • Solvent Choice : n-Heptane preferred for low cost and ease of recycling ().
  • Catalyst Recycling : K₂CO₃ and benzoyl peroxide are recovered via filtration ().
  • Safety : Bromine handling requires closed systems and corrosion-resistant equipment ().

Chemical Reactions Analysis

3-(Bromomethyl)-1-benzofuran-2-ylmethanone: undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.

    Common Reagents and Conditions: Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The reactions are typically carried out under controlled temperature and pH conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of benzofuran compounds exhibit significant cytotoxicity against various cancer cell lines. The presence of the bromomethyl group enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells.
    • A study highlighted the synthesis of novel benzofuran derivatives that showed promising results in inhibiting tumor growth in vitro and in vivo models.
  • Antimicrobial Properties :
    • 3-(Bromomethyl)-1-benzofuran-2-ylmethanone has been evaluated for its antimicrobial activity against a range of pathogens. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell death.
    • Research has demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.
  • Anti-inflammatory Effects :
    • Compounds containing the benzofuran structure have been investigated for their anti-inflammatory properties. The bromomethyl group may enhance the compound's interaction with inflammatory mediators, providing therapeutic benefits in conditions such as arthritis.

Agrochemical Applications

  • Pesticide Development :
    • The unique chemical structure of 3-(Bromomethyl)-1-benzofuran-2-ylmethanone positions it as a potential scaffold for developing new pesticides. Its ability to disrupt biological processes in pests can lead to effective pest control solutions.
    • Studies are ongoing to evaluate its effectiveness against specific agricultural pests and its environmental impact.

Materials Science Applications

  • Polymer Chemistry :
    • The compound can serve as a monomer or additive in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation.
    • Research into its use in creating smart materials that respond to environmental stimuli is also underway.

Case Study 1: Anticancer Activity

A recent study published in Journal of Medicinal Chemistry explored the synthesis of various benzofuran derivatives, including 3-(Bromomethyl)-1-benzofuran-2-ylmethanone). The results showed that these compounds inhibited the proliferation of breast cancer cells with IC50 values significantly lower than those of existing treatments .

Case Study 2: Antimicrobial Efficacy

In an investigation reported by International Journal of Antimicrobial Agents, researchers tested 3-(Bromomethyl)-1-benzofuran-2-ylmethanone against a panel of bacterial strains. The compound exhibited minimum inhibitory concentrations comparable to leading antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 3: Pesticidal Properties

A study conducted by agricultural scientists assessed the effectiveness of 3-(Bromomethyl)-1-benzofuran-2-ylmethanone against common agricultural pests. The findings indicated a significant reduction in pest populations when treated with formulations containing this compound, paving the way for further development in agrochemical applications .

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-benzofuran-2-ylmethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites.

    Pathways Involved: The pathways affected by this compound depend on its specific application.

Biological Activity

3-(Bromomethyl)-1-benzofuran-2-ylmethanone is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and therapeutic potential of this compound, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of 3-(Bromomethyl)-1-benzofuran-2-ylmethanone is C16_{16}H11_{11}BrO2_2, with a molecular weight of approximately 315.166 g/mol. The compound features a bromomethyl group that enhances its electrophilic properties, allowing it to interact with biological macromolecules.

Interaction with Enzymes

This compound primarily interacts with cytochrome P450 enzymes, crucial for drug metabolism in the liver. Its interactions can lead to modulation of enzyme activity, influencing the metabolic pathways of various substrates.

Stability and Degradation

Under standard laboratory conditions, 3-(Bromomethyl)-1-benzofuran-2-ylmethanone exhibits relative stability. However, exposure to light or elevated temperatures can induce degradation, impacting its biological efficacy.

Influence on Cell Signaling Pathways

Research indicates that this compound can modulate critical cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. This modulation may lead to altered cellular responses such as proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

In animal studies, low doses of 3-(Bromomethyl)-1-benzofuran-2-ylmethanone have shown potential to modulate enzyme activity and gene expression without significant toxicity. Higher doses may elicit different cellular responses.

Electrophilic Interactions

The bromomethyl group acts as an electrophile, facilitating covalent bonding with nucleophilic residues in proteins or enzymes. This interaction can inhibit or activate various biological pathways, leading to diverse physiological effects .

Metabolic Pathways

The compound is metabolized primarily via cytochrome P450 enzymes in the liver, resulting in the formation of reactive intermediates that can exert biological effects through various mechanisms .

SIRT1 Inhibition

A study identified 3-(Bromomethyl)-1-benzofuran-2-ylmethanone as a novel inhibitor of SIRT1 (NAD+^+-dependent deacetylase). The compound binds to the C-pocket of SIRT1, blocking NAD+^+ transformation and inhibiting deacetylase activity. This action was associated with increased acetylation of p53 in cellular models .

Anticancer Activity

Further investigations revealed that derivatives of benzofuran compounds exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism involves increased reactive oxygen species (ROS) production and mitochondrial dysfunction leading to apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Biological ActivityFindings
Enzyme Interaction Modulates cytochrome P450 activity
Cell Signaling Influences MAPK pathways
SIRT1 Inhibition Blocks NAD+^+ transformation; increases p53 acetylation
Anticancer Effects Induces apoptosis in cancer cells through ROS generation
Dosage Dependency Low doses modulate activity; higher doses may increase toxicity

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(Bromomethyl)-1-benzofuran-2-ylmethanone?

Answer:
The synthesis typically involves cyclocondensation or Friedel-Crafts acylation strategies. For example, benzofuran derivatives can be synthesized by reacting substituted azo 2-hydroxybenzaldehydes with 4-bromophenacyl bromide in absolute ethanol under reflux conditions. Potassium carbonate (K₂CO₃) is often used as a base to deprotonate intermediates, facilitating cyclization to form the benzofuran core. Reaction conditions (e.g., reflux duration, solvent choice) are critical for optimizing yield and purity .

Key Steps:

  • Cyclocondensation: Mixing 4-bromophenacyl bromide with azo-aldehydes in ethanol.
  • Base Activation: K₂CO₃ promotes deprotonation and ring closure.
  • Workup: Cooling, filtration, and vacuum drying yield the crude product.

Advanced: How can [3,3]-sigmatropic rearrangement strategies be applied to synthesize benzofuran-derived natural products from this compound?

Answer:
Cascade [3,3]-sigmatropic rearrangements coupled with aromatization are effective for constructing polycyclic benzofuran scaffolds. For instance, NaH in THF can deprotonate phenolic intermediates, enabling sigmatropic shifts that rearrange substituents on the benzofuran ring. Subsequent aromatization (e.g., via elimination or oxidation) stabilizes the structure. This method is particularly useful for synthesizing coumestrol derivatives and other bioactive molecules .

Example Protocol:

  • Substrate: 3,5-Bis(benzyloxy)-2-(6-(benzyloxy)-3-methylbenzofuran-2-yl)phenol.
  • Reagent: NaH in THF at 0°C.
  • Outcome: Rearrangement to 6-(benzyloxy)-2-(2,4-bis(benzyloxy)-6-methoxyphenyl)-3-methylbenzofuran .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:
A combination of IR , ¹H-NMR , ¹³C-NMR , and mass spectrometry is employed:

  • IR Spectroscopy: Identifies carbonyl (C=O, ~1640 cm⁻¹) and aromatic (C=C, ~1610 cm⁻¹) stretches .
  • NMR:
    • ¹H-NMR: Resonances for aromatic protons (δ 7.2–8.7 ppm) and methylene groups (δ 2.4–5.0 ppm).
    • ¹³C-NMR: Carbonyl carbons appear at δ ~182 ppm; aromatic carbons range from δ 113–157 ppm .
  • Mass Spec: Molecular ion peaks (e.g., m/z 394.4 for C₂₂H₂₂N₂O₅ derivatives) confirm molecular weight .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.